molecular formula C15H18N2O4S B2572615 N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide CAS No. 1706216-43-4

N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2572615
CAS No.: 1706216-43-4
M. Wt: 322.38
InChI Key: JRWOPBGPNLXWOG-UHFFFAOYSA-N
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Description

N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a furan ring, a thiophene ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction could produce different amine derivatives.

Scientific Research Applications

N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide
  • N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide

Uniqueness

N’-[(furan-2-yl)methyl]-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]ethanediamide is unique due to its specific combination of furan and thiophene rings, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-10-5-6-13(22-10)12(20-2)9-17-15(19)14(18)16-8-11-4-3-7-21-11/h3-7,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWOPBGPNLXWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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